An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydrobenzo[b]furan-7-ylamine
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydrobenzo[b]furan-7-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dihydrobenzo[b]furan-7-ylamine, a heterocyclic amine of growing interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines confirmed data with predicted values and established experimental protocols for analogous compounds.
Core Physicochemical Properties
The fundamental physicochemical characteristics of 2,3-Dihydrobenzo[b]furan-7-ylamine are crucial for its handling, formulation, and development as a potential therapeutic agent. The following table summarizes the available and estimated data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | Echemi, Alfa Chemistry, Thermo Fisher Scientific[1][2][3] |
| Molecular Weight | 135.17 g/mol | Alfa Chemistry, Thermo Fisher Scientific[2][3] |
| CAS Number | 13414-56-7 | Echemi, Alfa Chemistry, Thermo Fisher Scientific[1][2][3] |
| Melting Point | Not Experimentally Determined | - |
| Boiling Point | Not Experimentally Determined | - |
| Water Solubility | Predicted: Moderately Soluble | Based on the solubility of 2,3-dihydrobenzofuran[4] |
| pKa (Predicted) | ~4.5 - 5.5 | Estimated based on similar aromatic amines |
| LogP (Predicted) | 1.1 - 1.5 | Estimated based on computational models |
Note: Predicted and estimated values are provided as a guide and should be confirmed through experimental determination.
Synthesis and Characterization
The most plausible synthetic route to 2,3-Dihydrobenzo[b]furan-7-ylamine is through the reduction of its nitro precursor, 7-nitro-2,3-dihydrobenzo[b]furan. Several established methods for the reduction of aromatic nitro compounds can be employed.[5][6][7]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol outlines a general procedure for the synthesis of 2,3-Dihydrobenzo[b]furan-7-ylamine from 7-nitro-2,3-dihydrobenzo[b]furan using catalytic hydrogenation.
Materials:
-
7-nitro-2,3-dihydrobenzofuran
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Parr apparatus or similar hydrogenation equipment
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 7-nitro-2,3-dihydrobenzofuran in a sufficient volume of ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10% by weight of the starting material).
-
Seal the vessel and connect it to a Parr apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and maintain vigorous stirring.[8]
-
Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-Dihydrobenzo[b]furan-7-ylamine.
-
The crude product may be purified further by techniques such as column chromatography or recrystallization, if necessary.
Logical Workflow for Synthesis:
Characterization Methods
The identity and purity of the synthesized 2,3-Dihydrobenzo[b]furan-7-ylamine can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure, confirming the presence of the dihydrobenzofuran core and the amine group at the 7-position.[9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, and the aromatic and aliphatic C-H and C-O bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak expected at m/z = 135.17.
Experimental Protocols for Physicochemical Properties
The following are detailed methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
Apparatus:
-
Capillary melting point apparatus
-
Melting point capillaries
-
Thermometer
Procedure:
-
Finely powder a small, dry sample of 2,3-Dihydrobenzo[b]furan-7-ylamine.
-
Pack the powdered sample into a melting point capillary to a height of 2-3 mm.
-
Place the capillary in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.
pKa Determination by Potentiometric Titration
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of 2,3-Dihydrobenzo[b]furan-7-ylamine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Calibrate the pH meter using standard buffer solutions.
-
Place the beaker containing the amine solution on a stir plate and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) from a burette, adding the titrant in small increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.
Biological Relevance and Potential Signaling Pathway Involvement
While specific signaling pathways for 2,3-Dihydrobenzo[b]furan-7-ylamine have not been elucidated, the dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[11] Derivatives of this core have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and for the treatment of neurological disorders.[12][13]
One area of active research is the development of 2,3-dihydrobenzofuran derivatives as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory response.[11] Inhibition of mPGES-1 represents a promising strategy for the development of novel anti-inflammatory drugs.
Representative Signaling Pathway: Prostaglandin E2 Synthesis
The following diagram illustrates the role of mPGES-1 in the prostaglandin E2 synthesis pathway, a potential target for compounds based on the 2,3-dihydrobenzofuran scaffold.
This guide serves as a foundational resource for researchers working with 2,3-Dihydrobenzo[b]furan-7-ylamine. The provided protocols and data, while in some cases predictive, offer a robust starting point for further experimental investigation and drug development endeavors.
References
- 1. echemi.com [echemi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2,3-Dihydrobenzo[b]furan-7-ylamine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. 2,3-二氢苯并呋喃 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation | Semantic Scholar [semanticscholar.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR [m.chemicalbook.com]
- 11. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

